7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Synthetic intermediate Alkyne protection Physicochemical property

7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (MDL MFCD31543848; molecular formula C₁₂H₁₄N₂O₂Si; molecular weight 246.34 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,2-b][1,4]oxazin-3(4H)-one class. This compound features a trimethylsilyl (TMS)-protected ethynyl substituent at the 7-position of the bicyclic core, a structural motif that distinguishes it from other 7-substituted analogs and the parent scaffold (2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, CAS 20348-09-8; MW 150.13).

Molecular Formula C12H14N2O2Si
Molecular Weight 246.34 g/mol
Cat. No. B13716406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Molecular FormulaC12H14N2O2Si
Molecular Weight246.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC2=C(NC(=O)CO2)N=C1
InChIInChI=1S/C12H14N2O2Si/c1-17(2,3)5-4-9-6-10-12(13-7-9)14-11(15)8-16-10/h6-7H,8H2,1-3H3,(H,13,14,15)
InChIKeyXKAKNMWNVCXGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Core Scaffold Identity, Physicochemical Profile, and Sourcing Landscape


7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (MDL MFCD31543848; molecular formula C₁₂H₁₄N₂O₂Si; molecular weight 246.34 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,2-b][1,4]oxazin-3(4H)-one class . This compound features a trimethylsilyl (TMS)-protected ethynyl substituent at the 7-position of the bicyclic core, a structural motif that distinguishes it from other 7-substituted analogs and the parent scaffold (2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, CAS 20348-09-8; MW 150.13) . According to the ZINC database (ZINC245205019), no biological activity has been reported for this compound in ChEMBL, and it has not appeared in any clinical trials, consistent with its primary role as a protected-alkyne synthetic intermediate rather than a terminal bioactive agent [1]. The compound is currently listed by specialty chemical supplier Shao-Yuan as part of their organosilicon and heterocyclic building block catalog, but it is not stocked by major international vendors such as Sigma-Aldrich, Thermo Fisher, or TCI, placing it in a niche procurement category that may require custom synthesis or specialist sourcing .

Why 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Unprotected Alkynes, Alternative Substituents, or Regioisomeric TMS-Ethynyl Analogs


The 7-[(trimethylsilyl)ethynyl] substitution pattern is not interchangeable with other pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives for several quantifiable reasons. First, the TMS group functions as a protecting group for the terminal alkyne; the corresponding desilylated analog, 7-ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 1824123-04-7; MW 174.16), possesses a free terminal alkyne (C≡C–H) that is susceptible to oxidative homocoupling (Glaser-type side reactions) and incompatible with reaction conditions requiring alkyne protection . Second, the 7-bromo analog (CAS 122450-96-8; MW 229.03) offers an electrophilic handle for cross-coupling but cannot directly participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling as the alkyne component—roles uniquely served by the TMS-ethynyl group after deprotection [1]. Third, the regioisomer 6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-42-6; MW 246.34), although commercially available from Sigma-Aldrich (AldrichCPR), places the TMS-ethynyl group at the 6-position of a [2,3-b] ring system rather than the 7-position of the [3,2-b] system, resulting in a different nitrogen positional arrangement within the pyridine ring that alters both the electronic environment for cross-coupling reactivity and the vector of alkyne extension in downstream conjugates [2]. These structural differences translate into non-interchangeable reactivity profiles that directly impact synthetic route design and procurement decisions.

Quantitative Differentiation Evidence: 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. 7-Ethynyl (Des-TMS) Analog

The TMS group increases the molecular weight by 72.18 g/mol (ΔMW = +41.4%) and introduces a bulky lipophilic cap. The target compound has MW 246.34 vs. 174.16 for 7-ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one . This difference alters chromatographic retention, solubility, and membrane permeability during purification and handling. The TMS group also provides a chemically orthogonal protecting strategy: the Si–C(sp) bond can be cleaved selectively using fluoride sources (e.g., TBAF, KF, or CsF) under mild conditions that do not affect the oxazinone lactam, whereas the free terminal alkyne analog requires more stringent handling to prevent oxidative dimerization [1]. The increased lipophilicity conferred by the TMS group (estimated logP contribution of approximately +1.5 to +2.0 units) can be advantageous for non-aqueous reaction conditions or when silica gel chromatographic separation from more polar byproducts is required .

Synthetic intermediate Alkyne protection Physicochemical property

Regioisomeric Differentiation: 7-Position [3,2-b] vs. 6-Position [2,3-b] TMS-Ethynyl Substitution

The target compound (7-substituted pyrido[3,2-b][1,4]oxazin-3(4H)-one) differs from its closest commercially available TMS-ethynyl regioisomer, 6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-42-6; MW 246.34), in the position of the pyridine nitrogen relative to the oxazinone ring fusion . In the [3,2-b] system, the pyridine nitrogen is at the 1-position (adjacent to the ring junction oxygen), whereas in the [2,3-b] system, it is at the 8-position (more distant from the oxazinone carbonyl). This regioisomeric difference alters the electronic character of the carbon at which the TMS-ethynyl group is attached: the 7-position in the [3,2-b] system is para to the pyridine nitrogen, while the 6-position in the [2,3-b] system is meta to the pyridine nitrogen. These electronic differences translate into distinct reactivity in palladium-catalyzed cross-coupling reactions, where the oxidative addition and transmetallation steps are sensitive to the electron density at the reacting carbon [1]. Both compounds share identical molecular formula (C₁₂H₁₄N₂O₂Si) and molecular weight (246.34), making them isomeric but non-interchangeable in structure-activity relationship (SAR) studies or library synthesis where the nitrogen position and substitution vector are critical design parameters [2].

Regioselectivity Cross-coupling Medicinal chemistry building block

Synthetic Utility Differentiation: TMS-Alkyne vs. 7-Bromo Electrophilic Handle for Cross-Coupling Diversification

The target compound and 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8; MW 229.03) represent two fundamentally different synthetic handles at the same 7-position of the pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold [1]. The TMS-ethynyl compound serves as a protected terminal alkyne for use as the nucleophilic coupling partner in Sonogashira reactions (after in situ or prior desilylation) or directly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) after TMS removal, enabling the introduction of azide-bearing fragments [2]. In contrast, the 7-bromo analog functions as the electrophilic partner (aryl halide) in Sonogashira, Suzuki, or Buchwald-Hartwig couplings, requiring a different set of reaction partners (terminal alkynes, boronic acids, or amines, respectively) [3]. The target compound also offers a strategic advantage in multistep syntheses where the TMS group can be carried through several transformations and removed at a late stage to reveal the free alkyne for final diversification, a tactic widely employed in natural product synthesis and medicinal chemistry programs [4].

Sonogashira coupling Building block Click chemistry precursor

Biological Activity Profile: Absence of Reported Target Engagement vs. Bioactive Pyrido[3,2-b][1,4]oxazin-3(4H)-one Derivatives

A critical differentiator for procurement decisions is the biological annotation status. The target compound has no known biological activity in the ChEMBL database (ZINC245205019) [1]. This contrasts sharply with structurally related pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives that have well-characterized target engagement profiles. For example, R406 (the active metabolite of Fostamatinib), which incorporates a 2,2-dimethyl-pyrido[3,2-b][1,4]oxazin-3(4H)-one core with a 6-amino-linked pyrimidine extension, is a potent Syk kinase inhibitor with IC₅₀ = 41 nM (Ki = 30 nM) . Similarly, morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones have been identified as nonsteroidal mineralocorticoid receptor antagonists with IC₅₀ values of 3.2–33 nM in MR binding assays [2]. N-substituted pyrido-1,4-oxazin-3-ones have also demonstrated NF-κB pathway inhibition and apoptosis induction in hepatocellular carcinoma cells [3]. The absence of reported bioactivity for the target compound positions it as a synthetic intermediate rather than a screening compound, which has direct implications for inventory management: procurement for biological screening would be premature without prior functionalization, while procurement for synthetic chemistry is appropriate.

ChEMBL annotation Kinase inhibition Chemical probe

Vendor Accessibility and Procurement Lead Time: Niche Supplier vs. Stocked Commercial Regioisomer

A practical differentiator for procurement is vendor coverage. The target compound is listed by Shao-Yuan (a specialty chemical supplier based in China) but is not stocked by Sigma-Aldrich, Thermo Fisher (Fisher Scientific), TCI, or other major international laboratory chemical distributors . In contrast, the regioisomer 6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-42-6) is available through Sigma-Aldrich's AldrichCPR collection and listed by multiple distributors including Krackeler Scientific and ChemScene [1]. The parent scaffold 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 20348-09-8) is also widely stocked by Sigma-Aldrich and Fisher Scientific . This procurement asymmetry means that the target compound may require longer lead times (typically 2–8 weeks for custom synthesis vs. 1–5 business days for stocked items), higher minimum order quantities, and additional quality control verification upon receipt. For time-sensitive projects, the stocked regioisomer may be operationally preferable if the [2,3-b] geometry is acceptable for the intended application.

Chemical sourcing Procurement Supply chain

Evidence-Backed Application Scenarios for 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one


Late-Stage Diversification in Medicinal Chemistry: TMS-Protected Alkyne as a Masked Click Chemistry Handle

In medicinal chemistry campaigns where the pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is a core pharmacophore, the TMS-ethynyl group at the 7-position enables a 'protect-and-release' strategy: the TMS group is carried through multiple synthetic steps and removed with fluoride (TBAF, KF) at a late stage to reveal a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing fragments. This approach, supported by the well-established use of TMS-alkynes in Sonogashira chemistry [1], is superior to direct use of the free 7-ethynyl analog (CAS 1824123-04-7), which is prone to oxidative homocoupling under palladium catalysis. The [3,2-b] geometry is specifically required when the nitrogen position (adjacent to the oxazine oxygen) is critical for target binding, as demonstrated by the structure-activity relationships of Syk inhibitors (R406, IC₅₀ = 41 nM) and mineralocorticoid receptor antagonists (IC₅₀ = 3.2–33 nM) that rely on precise nitrogen positioning for potency [2][3].

Building Block for Parallel Library Synthesis of 7-Alkynylated Pyrido[3,2-b][1,4]oxazin-3(4H)-ones via Sonogashira Diversification

The target compound serves as a precursor to diverse 7-alkynylated derivatives via in situ desilylation–Sonogashira coupling with aryl or heteroaryl halides. The site-selective Pd(II)-catalyzed cross-coupling methodology developed for pyridooxazinones confirms the feasibility of C–C bond formation at this position [1]. Unlike the 7-bromo analog (CAS 122450-96-8), which requires terminal alkyne coupling partners, the TMS-ethynyl compound can be diversified using the vast commercially available space of aryl and heteroaryl halides (estimated >50,000 commercially available aryl bromides and iodides), providing greater library diversity. The patent literature on pyrido[3,2-b][1,4]oxazin-3(4H)-ones as raf kinase and LRRK2 inhibitors further supports the relevance of 7-substituted analogs in kinase inhibitor discovery [2].

Intermediate for PROTAC and Bioconjugate Synthesis: Alkyne Handle for Bioorthogonal Conjugation

Following TMS deprotection, the revealed terminal alkyne can be used for strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC with azide-functionalized biomolecules (E3 ligase ligands for PROTACs, fluorophores, or biotin tags). The 7-position ethynyl vector on the [3,2-b] scaffold offers a distinct exit trajectory compared to the 6-substituted [2,3-b] regioisomer, which may be critical for maintaining proper linker geometry in PROTAC design where the distance and angle between the target-binding moiety and the E3 ligase-recruiting moiety determine ternary complex formation efficiency. The absence of pre-existing biological activity for the target compound [1] is advantageous in this context, as it minimizes the risk of the intermediate itself contributing to assay signal or toxicity during conjugate evaluation.

Custom Synthesis and CRO Service Offering: High-Value Niche Intermediate for Fee-for-Service Chemistry

Given the limited vendor coverage (one known supplier, Shao-Yuan) [1] and the absence of this compound from major catalogs, there is a market opportunity for Contract Research Organizations (CROs) and custom synthesis providers to offer this compound as part of their pyridooxazinone building block portfolio. The synthesis is accessible via Sonogashira coupling of 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8) with trimethylsilylacetylene, using standard Pd/Cu catalysis [2]. CROs that stock the 7-bromo precursor can offer rapid turnaround (1–2 weeks) on the TMS-ethynyl derivative, positioning themselves as a faster alternative to the incumbent supplier and capturing value from time-sensitive medicinal chemistry projects.

Quote Request

Request a Quote for 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.